Daturaolone

Overview

Description

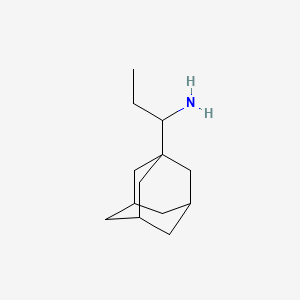

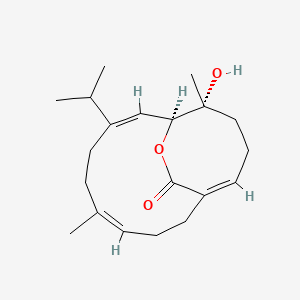

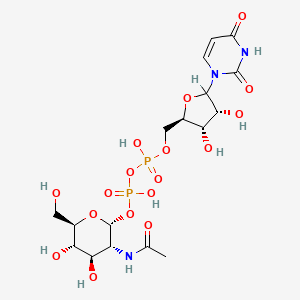

Daturaolone is a pentacyclic oleanane triterpenoid, also known as 3-oxo-6-β-hydroxy-β-amyrin, found in Datura species such as Datura stramonium and Datura innoxia .

Synthesis Analysis

Daturaolone follows Lipinski’s drug-likeliness rule with a score of 0.33 . The major predicted reaction was aliphatic hydroxylation, while others included alkyl dehydrogenation, alcohol oxidation, deformylation, and aliphatic hydroxylation with allylic rearrangement 1 reactions .Chemical Reactions Analysis

Daturaolone contains five rings with a ketone group and a hydroxyl group, which may be essential for its bioactivities . The structure was deduced through mass spectroscopy and 1H NMR spectroscopy .Physical And Chemical Properties Analysis

Daturaolone has a chemical formula of C30H48O2 and a molar mass of 440.712 g·mol−1 . Absorption, distribution, metabolism, excretion, and toxicity prediction show strong plasma protein binding; gastrointestinal absorption (Caco-2 cells permeability = 34.6 nm/s); no blood-brain barrier penetration; CYP1A2, CYP2C19, and CYP3A4 metabolism; a major metabolic reaction, being aliphatic hydroxylation; no hERG inhibition; and non-carcinogenicity .Scientific Research Applications

Anti-Inflammatory Treatments

Daturaolone has been evaluated for its anti-inflammatory potential using in silico, in vitro, and in vivo models . It has shown significant inhibition of nuclear factor kappa beta (NF-κB) and nitric oxide production, which are key mediators in the inflammatory process . This suggests its potential use in treating inflammatory disorders.

Antinociceptive Effects

In addition to its anti-inflammatory properties, Daturaolone has demonstrated antinociceptive effects, which could make it a candidate for pain management . It has been shown to reduce heat-induced pain and could potentially be developed into a new class of analgesic .

Antidepressant Potential

Daturaolone has shown promise in stress-induced depression models, indicating its potential as an antidepressant . Its ability to reduce immobility time in tail suspension tests suggests that it may influence serotoninergic and dopaminergic systems .

Anti-Fungal and Anti-Bacterial Properties

Daturaolone has exhibited potent activity against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus flavus . This positions Daturaolone as a potential natural compound for treating infections caused by these pathogens.

Gastrointestinal Motility

Research has indicated that Daturaolone can significantly reduce gastrointestinal motility, which could be beneficial in treating disorders characterized by hypermotility . Its effects have been compared to atropine, a muscarinic receptor blocking agent, highlighting its potential therapeutic value.

Muscle Relaxation and Antipyretic Effects

Daturaolone has been found to possess muscle relaxation and antipyretic (fever-reducing) activities . These properties could be useful in the development of treatments for conditions associated with muscle spasms and fever.

Each of these applications demonstrates the diverse therapeutic potential of Daturaolone. While the current research is promising, further detailed pharmacokinetics, toxicity, mechanistic, and clinical studies are necessary to fully understand and harness the capabilities of this natural compound .

Safety and Hazards

Daturaolone was comparatively safer and showed dose-dependent significant changes in hepatic enzyme (Alanine Transaminase), bilirubin, creatinine, and glucose levels while histological changes in testes were also observed . Lower doses (5, 2.5, and 1.25 mg/kg) of daturaolone showed no significant toxic effects and 5 mg/kg was declared as its NOAEL .

Mechanism of Action

Target of Action

Daturaolone, a natural triterpenoid, primarily targets inflammatory mediators . The key molecular targets include nuclear factor kappa beta subunit (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), phospholipase A2, serotonin transporter, dopamine receptor D1, and 5-hydroxy tryptamine . These targets play crucial roles in the inflammatory response, neurotransmission, and other cellular processes.

Mode of Action

Daturaolone interacts with its targets primarily through hydrogen bonding . This interaction can inhibit the activity of these targets, leading to changes in the cellular processes they regulate. For instance, the inhibition of NF-κB and nitric oxide production has been observed .

Biochemical Pathways

Daturaolone affects several biochemical pathways related to inflammation and neurotransmission. By interacting with key enzymes and receptors such as COX-2, 5-LOX, and NF-κB, it disrupts the inflammation cascade . This disruption can lead to downstream effects such as reduced production of inflammatory mediators and decreased inflammatory response .

Pharmacokinetics

Daturaolone exhibits strong plasma protein binding and gastrointestinal absorption . Its metabolism involves cytochrome enzymes CYP1A2, CYP2C19, and CYP3A4, with aliphatic hydroxylation being a major metabolic reaction . These ADME properties influence the bioavailability of daturaolone, which can affect its therapeutic efficacy.

Result of Action

The molecular and cellular effects of daturaolone’s action include significant inhibition of NF-κB and nitric oxide production . It also reduces inflammatory paw edema, heat-induced pain, and stress-induced depression . These effects suggest a potential anti-inflammatory role for daturaolone .

properties

IUPAC Name |

(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXVPCDHZMBHX-QCDSSADQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961770 | |

| Record name | Daturaolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daturaolone | |

CAS RN |

41498-80-0 | |

| Record name | Daturaolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daturaolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)

![2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester](/img/structure/B1194422.png)

![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)